![molecular formula C14H12Cl2N2O4 B1226483 3-[2-(2,4-Dichlorophenoxy)ethoxy]-6-methyl-2-nitropyridine](/img/structure/B1226483.png)
3-[2-(2,4-Dichlorophenoxy)ethoxy]-6-methyl-2-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2,4-dichlorophenoxy)ethoxy]-6-methyl-2-nitropyridine is a dichlorobenzene.
Scientific Research Applications
Chemical Synthesis and Reactivity
3-[2-(2,4-Dichlorophenoxy)ethoxy]-6-methyl-2-nitropyridine and its derivatives have been utilized in various chemical synthesis processes. For instance, derivatives of 3-nitropyridine, including those related to the chemical , undergo dehydro-methylamination in solutions like potassium permanganate in liquid methylamine. This reaction is part of broader research on the chemical reactivity and synthesis of nitropyridines (Szpakiewicz & Wolniak, 1999).
Pharmacological Applications
Some derivatives of this compound have been discovered to be potent and selective sphingosine-1-phosphate 4 receptor (S1P₄-R) agonists, hinting at their potential therapeutic utility in various diseases such as autoimmune diseases, viral infections, and thrombocytopenia. This discovery was made through systematic structure-activity relationships studies and high-throughput screening, marking the compound as a promising pharmacological tool (Guerrero et al., 2012).
Anticancer Research
Research in the domain of anticancer agents has also seen the utilization of related nitropyridine derivatives. These derivatives have shown effects on the proliferation and mitotic index of cultured cells and survival rates in mice bearing specific leukemia. These findings are crucial in the development of new anticancer agents and understanding the biological activity of these compounds (Temple et al., 1983).
Herbicidal Activities
The herbicidal potential of phenoxypyridines, a group to which 3-[2-(2,4-Dichlorophenoxy)ethoxy]-6-methyl-2-nitropyridine is closely related, has been extensively studied. Some derivatives have shown remarkable herbicidal effects, particularly against certain types of weeds, indicating the compound’s utility in agricultural chemistry (Fujikawa et al., 1970).
properties
Product Name |
3-[2-(2,4-Dichlorophenoxy)ethoxy]-6-methyl-2-nitropyridine |
|---|---|
Molecular Formula |
C14H12Cl2N2O4 |
Molecular Weight |
343.2 g/mol |
IUPAC Name |
3-[2-(2,4-dichlorophenoxy)ethoxy]-6-methyl-2-nitropyridine |
InChI |
InChI=1S/C14H12Cl2N2O4/c1-9-2-4-13(14(17-9)18(19)20)22-7-6-21-12-5-3-10(15)8-11(12)16/h2-5,8H,6-7H2,1H3 |
InChI Key |
UCNNLUFXUJQOTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)OCCOC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



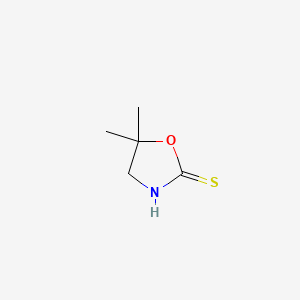
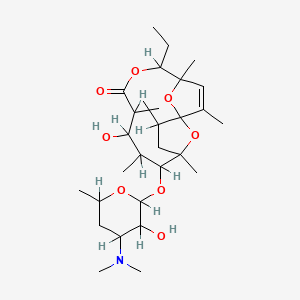
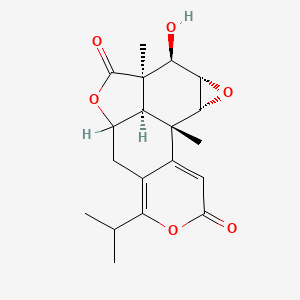
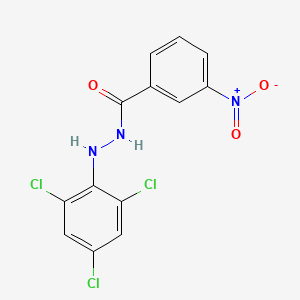
![1-[3-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl]-1-butanone](/img/structure/B1226408.png)
![2-cyclohexyl-9-methyl-1-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-pyrido[3,4-b]indolecarboxamide](/img/structure/B1226411.png)

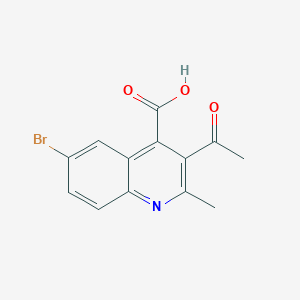

![2,4-diamino-10-(2-chlorophenyl)-5-imino-8-oxo-7,8,9,10-tetrahydro-5H-thiopyrano[2,3-b:4,5-b']dipyridine-3-carbonitrile](/img/structure/B1226418.png)
![5-[1-[4-(Diethylamino)anilino]propylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione](/img/structure/B1226419.png)
![1-[4-[4-(2-Methoxyphenyl)-1-piperazinyl]butyl]pyrrolidine-2,5-dione](/img/structure/B1226420.png)
![4-[[[3-(1-Azepanylsulfonyl)-4-chlorophenyl]-oxomethyl]amino]benzoic acid 2-(diethylamino)ethyl ester](/img/structure/B1226422.png)
![N-[5-(4-morpholinylsulfonyl)-2-(1-pyrrolidinyl)phenyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B1226425.png)